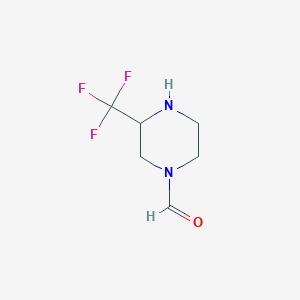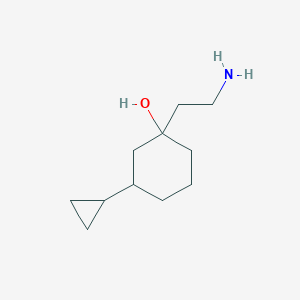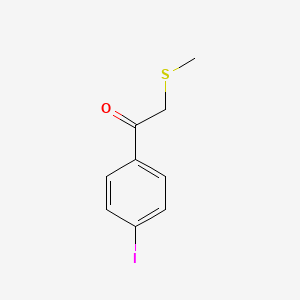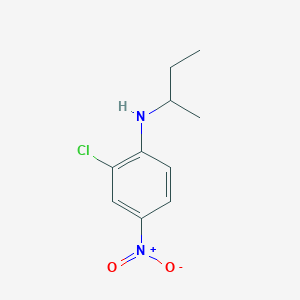
N-(Butan-2-yl)-2-chloro-4-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Butan-2-yl)-2-chloro-4-nitroaniline: is an organic compound that belongs to the class of aromatic amines It features a butan-2-yl group attached to the nitrogen atom of an aniline ring, which is further substituted with a chlorine atom at the 2-position and a nitro group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions:
Nitration of Aniline Derivatives: The synthesis of N-(Butan-2-yl)-2-chloro-4-nitroaniline can begin with the nitration of aniline derivatives. Aniline is first chlorinated to introduce the chlorine atom at the 2-position. This is typically achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Alkylation: The next step involves the alkylation of the chlorinated aniline with butan-2-yl halide under basic conditions. Common bases used in this reaction include sodium hydroxide or potassium carbonate.
Nitration: Finally, the nitro group is introduced at the 4-position through nitration using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
化学反应分析
Types of Reactions:
Oxidation: N-(Butan-2-yl)-2-chloro-4-nitroaniline can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atom can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Hydroxylated or alkoxylated derivatives.
科学研究应用
Chemistry: N-(Butan-2-yl)-2-chloro-4-nitroaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its derivatives are tested for their ability to inhibit the growth of bacteria and cancer cells.
Medicine: The compound and its derivatives are explored for their potential use in drug development. They are investigated for their pharmacological activities, including anti-inflammatory and analgesic effects.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and insecticides. It is also employed in the manufacture of specialty chemicals and materials.
作用机制
The mechanism of action of N-(Butan-2-yl)-2-chloro-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The chlorine atom and butan-2-yl group contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.
相似化合物的比较
N-(Butan-2-yl)-2-chloro-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.
N-(Butan-2-yl)-2-chloro-4-nitrobenzene: Similar structure but without the amino group.
N-(Butan-2-yl)-2-bromo-4-nitroaniline: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: N-(Butan-2-yl)-2-chloro-4-nitroaniline is unique due to the presence of both the nitro and chlorine substituents on the aniline ring, which imparts distinct chemical reactivity and biological activity. The butan-2-yl group further enhances its lipophilicity, making it more effective in penetrating biological membranes compared to its analogs.
属性
分子式 |
C10H13ClN2O2 |
|---|---|
分子量 |
228.67 g/mol |
IUPAC 名称 |
N-butan-2-yl-2-chloro-4-nitroaniline |
InChI |
InChI=1S/C10H13ClN2O2/c1-3-7(2)12-10-5-4-8(13(14)15)6-9(10)11/h4-7,12H,3H2,1-2H3 |
InChI 键 |
CVONUBAUWFZHGO-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)NC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2,5-Dimethylphenyl)sulfanyl]propan-2-one](/img/structure/B13173104.png)
![Methyl 6-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13173107.png)
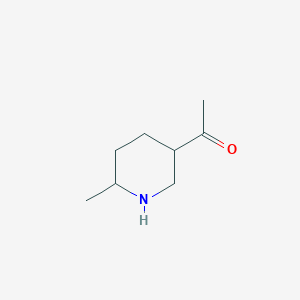
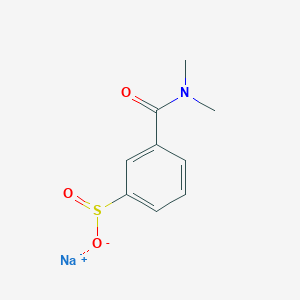

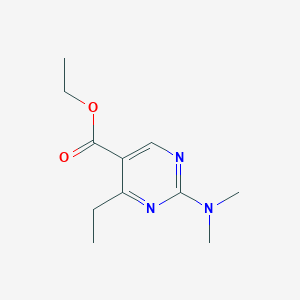
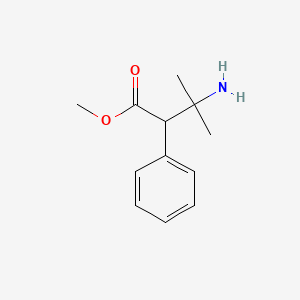
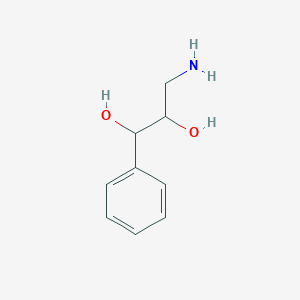
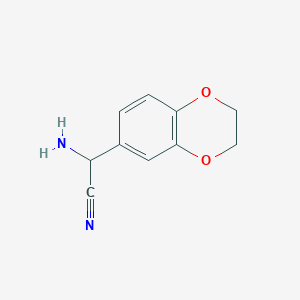
![6-Benzyl-4-chloro-2-(chloromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B13173162.png)
